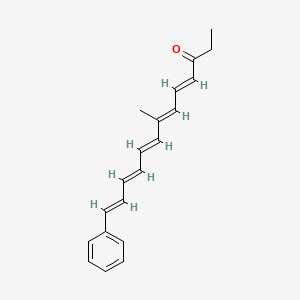
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is a complex organic compound characterized by multiple conjugated double bonds and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one typically involves the use of organic reagents and catalysts to facilitate the formation of the conjugated double bonds and the incorporation of the phenyl group. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the conjugated enone.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to obtain the final product.
化学反应分析
Types of Reactions
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the conjugated double bonds to single bonds, forming saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
作用机制
The mechanism of action of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one involves its interaction with various molecular targets and pathways. The conjugated double bonds and phenyl group allow it to participate in electron transfer reactions and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
相似化合物的比较
Similar Compounds
Crocetin: A natural apocarotenoid dicarboxylic acid with similar conjugated double bonds.
Crocetin dialdehyde: Another compound with a similar structure, used in various biochemical studies.
Uniqueness
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is unique due to its specific arrangement of conjugated double bonds and the presence of a phenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
16964-44-6 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.395 |
IUPAC 名称 |
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-13-18(2)12-7-4-5-8-14-19-15-9-6-10-16-19/h4-17H,3H2,1-2H3/b5-4+,12-7+,14-8+,17-11+,18-13+ |
InChI 键 |
WVVOWIXJRSEXOC-FPPBPJRKSA-N |
SMILES |
CCC(=O)C=CC=C(C)C=CC=CC=CC1=CC=CC=C1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















